molecular formula C34H33N3O5 B1662867 Elacridar CAS No. 143664-11-3

Elacridar

Cat. No. B1662867
M. Wt: 563.6 g/mol
InChI Key: OSFCMRGOZNQUSW-UHFFFAOYSA-N
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Description

Elacridar (also known as GW120918) is an oral bioenhancer that targets multiple drug resistance in tumors . It is often used in research to examine the influence of efflux transporters on agent distribution to the brain .


Synthesis Analysis

As of now, there is no detailed information available about the synthesis of Elacridar .


Molecular Structure Analysis

Elacridar has a molecular formula of C34H33N3O5 and a molecular weight of 563.64 . It contains 6 transmembrane domains in the N-terminal half of the molecule .


Chemical Reactions Analysis

Elacridar is a potent and specific non-competitive inhibitor of P-glycoprotein . It acts by inhibiting the ATP hydrolysis by modulating the ATPase activity . It increases the bioavailability of cytotoxic anti-tumor drugs .


Physical And Chemical Properties Analysis

Elacridar is a white-colored powder . It has a solubility of 2 mg/ml in dimethyl sulfoxide (DMSO) .

Safety And Hazards

Elacridar may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

properties

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCMRGOZNQUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162489
Record name Elacridar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs.
Record name Elacridar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elacridar

CAS RN

143664-11-3
Record name Elacridar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143664-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elacridar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacridar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elacridar
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Elacridar
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Record name ELACRIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,450
Citations
RP Dash, R Jayachandra Babu, NR Srinivas - European journal of drug …, 2017 - Springer
… As elacridar has shown promise as a P-gp inhibitor, this review … of elacridar and critically probe the drug development considerations of this class of P-gp inhibitors using elacridar as the …
Number of citations: 67 link.springer.com
R Sane, S Agarwal, WF Elmquist - Drug Metabolism and Disposition, 2012 - ASPET
… the brain distribution of elacridar itself have not been carefully … elacridar in plasma and brain after different routes of administration and to estimate the systemic bioavailability of elacridar…
Number of citations: 71 dmd.aspetjournals.org
IELM Kuppens, EO Witteveen, RC Jewell… - Clinical Cancer …, 2007 - AACR
… lowest effective dose of elacridar to obtain … elacridar. In the second part of this study, dose-limiting toxicities and maximum tolerated dose of oral topotecan coadministered with elacridar, …
Number of citations: 208 aacrjournals.org
R Sane, RK Mittapalli, WF Elmquist - Journal of pharmaceutical sciences, 2013 - Elsevier
… Coadministration of elacridar microemulsion ip with po erlotinib in FVB mice improved the … formulation of elacridar is effective in improving the bioavailability of elacridar and is an …
Number of citations: 57 www.sciencedirect.com
HL Wong, R Bendayan, AM Rauth, XY Wu - Journal of controlled release, 2006 - Elsevier
Multidrug-resistant (MDR) cancer may be treated using combinations of encapsulated cytotoxic drugs and chemosensitizers. To optimize for the effectiveness of this combinational …
Number of citations: 235 www.sciencedirect.com
M Hubensack, C Müller, P Höcherl, S Fellner… - Journal of cancer …, 2008 - Springer
… Our results suggest that the systemic toxicity of cytostatics combined with elacridar … elacridar, several studies were carried out that demonstrated the ABCB1 modulating effect of elacridar …
Number of citations: 103 link.springer.com
JP Bankstahl, M Bankstahl, K Römermann… - Drug Metabolism and …, 2013 - ASPET
Elacridar (ELC) and tariquidar (TQD) are generally thought to be nontransported inhibitors of P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), but recent data indicate …
Number of citations: 99 dmd.aspetjournals.org
H Chen, K Shien, K Suzawa, K Tsukuda… - Oncology …, 2017 - spandidos-publications.com
… elacridar to inhibit the drug pump function of ABCB1 by competitively combining with ABCB1. Elacridar … The IC50 value of H1299-DR was 9.4 nM at 0.25 µg/ml of elacridar, which was …
Number of citations: 21 www.spandidos-publications.com
JS Lagas, RAB van Waterschoot, VACJ van Tilburg… - Clinical Cancer …, 2009 - AACR
… Moreover, we show that the dual P-gp and ABCG2 inhibitor elacridar can substantially increase dasatinib brain accumulation in wild-type mice. Our findings provide a rationale for …
Number of citations: 215 aacrjournals.org
C Kuntner, JP Bankstahl, M Bankstahl, J Stanek… - European journal of …, 2010 - Springer
… Our data show that tariquidar and elacridar are able to increase VPM brain distribution in rat brain up to 11-fold over baseline at maximum effective doses, with elacridar being about …
Number of citations: 126 link.springer.com

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